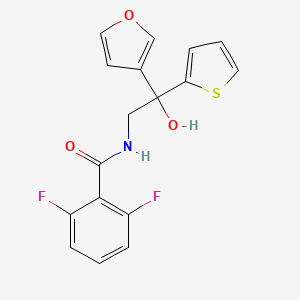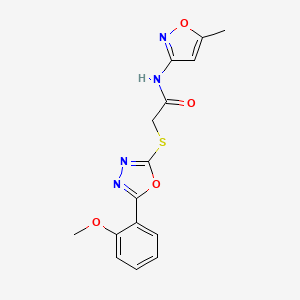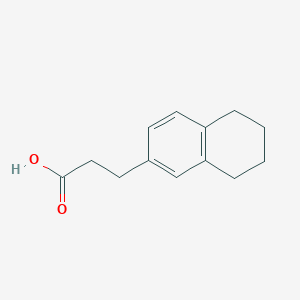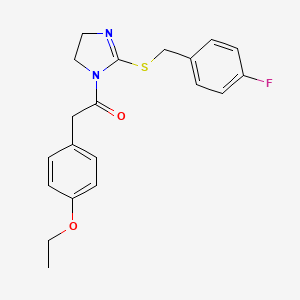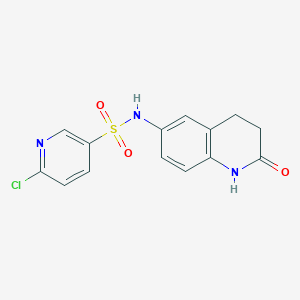
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
作用機序
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide works by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases are involved in regulating immune cell function, and their inhibition can lead to a reduction in inflammation and immune cell proliferation. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including a reduction in immune cell proliferation and inflammation. It has also been shown to induce apoptosis in cancer cells. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a viable option for further research.
実験室実験の利点と制限
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has several advantages for lab experiments, including its ability to inhibit multiple kinases and its favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.
将来の方向性
There are several future directions for research on 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide, including its potential use in combination therapy for cancer and autoimmune diseases. Further optimization of its synthesis method and toxicity studies are also needed. Additionally, the development of this compound analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.
合成法
The synthesis of 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide involves several steps, including the reaction of 6-chloronicotinic acid with 2-aminobenzaldehyde, followed by cyclization and sulfonation. The final product is obtained through crystallization and purification. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for further research.
科学的研究の応用
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are important in regulating immune cell function. This compound has also been shown to have a synergistic effect with other drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
6-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c15-13-5-3-11(8-16-13)22(20,21)18-10-2-4-12-9(7-10)1-6-14(19)17-12/h2-5,7-8,18H,1,6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYCBUWXSQENDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


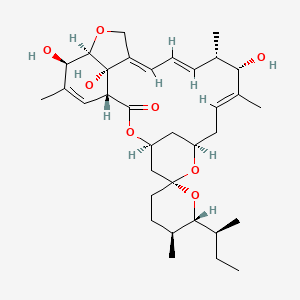
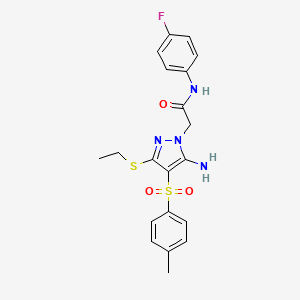

![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661783.png)
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2661785.png)
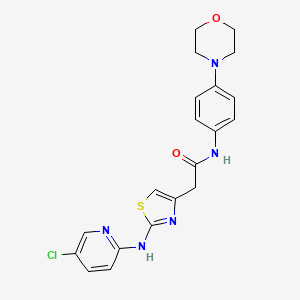
![2-Cyclopropyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B2661793.png)

